molecular formula C13H18N2O2 B1320423 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid CAS No. 514209-42-8

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Cat. No.: B1320423
CAS No.: 514209-42-8
M. Wt: 234.29 g/mol
InChI Key: SMSCFZLMSBEZQU-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C13H18N2O2. It is characterized by the presence of a benzoic acid moiety linked to a 4-methylpiperazine group via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid typically involves the reaction of 4-(Chloromethyl)benzoic acid with N-methylpiperazine. The reaction is carried out in the presence of an acid-binding agent and a solvent. The mixture is then subjected to nanofiltration to remove excess reagents and by-products. Hydrogen chloride gas is introduced to the mixture, and the product is obtained through centrifugal filtration .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with a focus on cost-effectiveness and environmental sustainability. The use of nanofiltration and other advanced separation techniques ensures the efficient removal of impurities and recycling of raw materials .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)benzoic acid
  • 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde
  • 3-(4-Methylpiperazin-1-yl)benzoic acid

Uniqueness

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a 4-methylpiperazine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse research and industrial uses .

Properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9H,5-8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSCFZLMSBEZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588180
Record name 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514209-42-8
Record name 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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